Direct acetoxylation and etherification of anilides using phenyliodine bis(trifluoroacetate)†

Organic & Biomolecular Chemistry Pub Date: 2011-01-18 DOI: 10.1039/C0OB00749H

Abstract

Treatment of various anilides with 1.5 equiv. of phenyliodine bis(trifluoroacetate) (PIFA) and 1.0 equiv. of BF3·OEt2 in AcOH at room temperature afforded the corresponding para-acetoxylated products with high regioselectivity. In addition, this reaction could be expanded to the etherification of anilides. In the presence of 2.0 equiv. of PIFA and 2.0 equiv. of BF3·OEt2, the reaction of anilides with alcohols provided the corresponding para-etherified products in good yields.

Graphical abstract: Direct acetoxylation and etherification of anilides using phenyliodine bis(trifluoroacetate)
Recommended Literature